molecular formula C13H11BrN4O B2793486 5-bromo-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 583039-76-3

5-bromo-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No. B2793486
CAS RN: 583039-76-3
M. Wt: 319.162
InChI Key: UAUQEPWZKMRYST-UHFFFAOYSA-N
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Description

5-Bromo-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine (5-BMPP) is a heterocyclic compound that has been studied for its potential in a variety of scientific applications. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidant, antimicrobial, and anti-cancer properties. 5-BMPP has also been studied for its ability to modulate the activity of certain enzymes and proteins. This review will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-BMPP.

Scientific Research Applications

Organic Synthesis: Suzuki Cross-Coupling Reactions

The compound is utilized in Suzuki cross-coupling reactions, a pivotal method in organic synthesis. This reaction forms carbon-carbon bonds, which are essential for constructing complex organic molecules .

Catalysis: Protodeboronation of Boronic Esters

It’s involved in the protodeboronation of boronic esters, a process important for removing boron moieties from molecules. This step is often necessary in the synthesis of pharmaceuticals and fine chemicals .

Synthetic Chemistry: Atroposelective Synthesis

This compound is a key intermediate in the atroposelective synthesis of potent inhibitors, such as the KRAS G12C covalent inhibitor divarasib. Atroposelective synthesis is crucial for creating molecules with specific spatial arrangements, which can greatly influence their biological activity .

Material Science: Chiral Dopants for Liquid Crystals

Due to its structural properties, this compound can act as a chiral dopant for liquid crystals. Chiral dopants are used to induce a specific handedness in liquid crystal phases, which is important for the display technology .

Biochemistry: Anti-thrombolytic Activities

The compound has been studied for its anti-thrombolytic activities. It has the potential to prevent clot formation in blood, which is a significant concern in cardiovascular diseases .

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of various organic compounds

Mode of Action

It’s known that similar compounds participate in reactions such as the suzuki–miyaura coupling , which involves the formation of carbon-carbon bonds. This suggests that “5-bromo-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine” may interact with its targets through bond formation or cleavage.

Biochemical Pathways

It’s known that similar compounds are involved in the synthesis of various organic compounds . This suggests that “5-bromo-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine” may affect the pathways related to the synthesis or degradation of these compounds.

Pharmacokinetics

The compound’s density is reported to be 1622±006 g/cm3

Result of Action

Similar compounds have been used in the synthesis of various organic compounds , suggesting that this compound may have a role in the synthesis or modification of these compounds.

Action Environment

Similar compounds have been used in various chemical reactions , suggesting that factors such as temperature, pH, and the presence of other chemicals may influence its action.

properties

IUPAC Name

5-bromo-6-(4-methoxyphenyl)-2H-pyrazolo[3,4-b]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN4O/c1-19-8-4-2-7(3-5-8)11-10(14)6-9-12(15)17-18-13(9)16-11/h2-6H,1H3,(H3,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUQEPWZKMRYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=NNC(=C3C=C2Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine

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